8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol
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Overview
Description
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol is a compound belonging to the class of triazolobenzodiazepines. These compounds are known for their central nervous system-related activities, including anxiolytic, anticonvulsant, and muscle relaxant properties . This compound is structurally related to well-known benzodiazepines like alprazolam and diazepam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol typically involves the condensation of 2-amino-5-chlorobenzophenone with an acid hydrazide under mild conditions . The reaction is often carried out in an organic solvent such as methanol or ethanol at temperatures ranging from 60°C to 120°C . The product is then purified through recrystallization or chromatography to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Solvent-free conditions are often employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which may exhibit different pharmacological properties .
Scientific Research Applications
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on neurotransmitter systems, particularly the GABAergic system.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The compound exerts its effects primarily through modulation of the GABA_A receptor, a major inhibitory neurotransmitter receptor in the central nervous system . By binding to the benzodiazepine site on the GABA_A receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing and produces the compound’s anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Alprazolam: Shares a similar triazolobenzodiazepine structure and is used clinically for anxiety and panic disorders.
Flualprazolam: A designer benzodiazepine with similar pharmacological properties but different regulatory status.
Uniqueness
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines . Its unique structure allows for specific interactions with the GABA_A receptor, potentially leading to different therapeutic and side effect profiles .
Properties
Molecular Formula |
C18H17ClN4O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol |
InChI |
InChI=1S/C17H13ClN4O.CH4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16;1-2/h2-9,17,23H,1H3;2H,1H3 |
InChI Key |
GNORTZRRLGUUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4.CO |
Origin of Product |
United States |
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